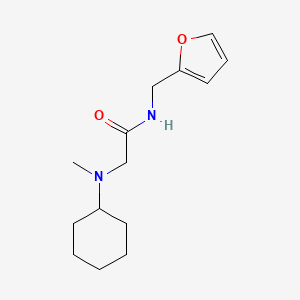
N~2~-cyclohexyl-N~1~-(2-furylmethyl)-N~2~-methylglycinamide
Vue d'ensemble
Description
N~2~-cyclohexyl-N~1~-(2-furylmethyl)-N~2~-methylglycinamide, also known as CX-5461, is a small molecule inhibitor that selectively targets RNA polymerase I transcription. CX-5461 has shown promising results in preclinical studies as a potential therapeutic agent for the treatment of various cancers.
Mécanisme D'action
N~2~-cyclohexyl-N~1~-(2-furylmethyl)-N~2~-methylglycinamide selectively inhibits RNA polymerase I transcription by binding to the DNA template and preventing the recruitment of transcription factors. This leads to the downregulation of ribosomal RNA synthesis and protein translation, which is essential for cancer cell survival. N~2~-cyclohexyl-N~1~-(2-furylmethyl)-N~2~-methylglycinamide also induces DNA damage by disrupting the DNA replication machinery, leading to the activation of the p53 tumor suppressor pathway and apoptosis in cancer cells.
Biochemical and Physiological Effects:
N~2~-cyclohexyl-N~1~-(2-furylmethyl)-N~2~-methylglycinamide has been shown to have potent antitumor activity in preclinical models of cancer. In addition to its selective inhibition of RNA polymerase I transcription, N~2~-cyclohexyl-N~1~-(2-furylmethyl)-N~2~-methylglycinamide has also been shown to induce DNA damage and activate the p53 tumor suppressor pathway, leading to apoptosis in cancer cells. N~2~-cyclohexyl-N~1~-(2-furylmethyl)-N~2~-methylglycinamide has also been shown to have minimal toxicity in normal cells, indicating its potential as a safe and effective therapeutic agent.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N~2~-cyclohexyl-N~1~-(2-furylmethyl)-N~2~-methylglycinamide is its selective targeting of cancer cells, which minimizes off-target effects and reduces toxicity in normal cells. N~2~-cyclohexyl-N~1~-(2-furylmethyl)-N~2~-methylglycinamide also has a unique mechanism of action that differs from traditional chemotherapy agents, making it a promising therapeutic option for cancers that are resistant to current treatments. However, N~2~-cyclohexyl-N~1~-(2-furylmethyl)-N~2~-methylglycinamide has some limitations in lab experiments, including its limited solubility in aqueous solutions and its potential to induce DNA damage in normal cells.
Orientations Futures
There are several future directions for N~2~-cyclohexyl-N~1~-(2-furylmethyl)-N~2~-methylglycinamide research, including the development of more efficient synthesis methods, the optimization of dosing and delivery strategies, and the identification of biomarkers for patient selection and monitoring. N~2~-cyclohexyl-N~1~-(2-furylmethyl)-N~2~-methylglycinamide may also have potential applications in combination therapies with other anticancer agents, such as immune checkpoint inhibitors and targeted therapies. Additionally, further preclinical and clinical studies are needed to evaluate the safety and efficacy of N~2~-cyclohexyl-N~1~-(2-furylmethyl)-N~2~-methylglycinamide in different cancer types and patient populations.
Applications De Recherche Scientifique
N~2~-cyclohexyl-N~1~-(2-furylmethyl)-N~2~-methylglycinamide has been extensively studied in preclinical models of cancer, including breast cancer, ovarian cancer, and leukemia. In these studies, N~2~-cyclohexyl-N~1~-(2-furylmethyl)-N~2~-methylglycinamide has been shown to selectively target cancer cells by inhibiting RNA polymerase I transcription, which is essential for the production of ribosomal RNA and protein synthesis. N~2~-cyclohexyl-N~1~-(2-furylmethyl)-N~2~-methylglycinamide has also been shown to induce DNA damage and activate the p53 tumor suppressor pathway, leading to apoptosis in cancer cells.
Propriétés
IUPAC Name |
2-[cyclohexyl(methyl)amino]-N-(furan-2-ylmethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O2/c1-16(12-6-3-2-4-7-12)11-14(17)15-10-13-8-5-9-18-13/h5,8-9,12H,2-4,6-7,10-11H2,1H3,(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWRPEUWDHXJDPM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)NCC1=CC=CO1)C2CCCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-{[2-(4-morpholinyl)ethyl]amino}-N-phenyl-1-benzothiophene-2-carboxamide 1,1-dioxide](/img/structure/B4719286.png)

![1-allyl-4-[2-(2-isopropylphenoxy)propanoyl]piperazine](/img/structure/B4719305.png)
![ethyl 4-[({2-[3-(3,4-dihydroxyphenyl)propanoyl]hydrazino}carbonyl)amino]benzoate](/img/structure/B4719307.png)
![4-[(4-benzyl-1-piperazinyl)carbonyl]-6-chloro-2-(3-pyridinyl)quinoline](/img/structure/B4719313.png)
![N-(2,3-dimethylphenyl)-N'-[1-(1-naphthylmethyl)-1H-pyrazol-3-yl]thiourea](/img/structure/B4719320.png)
![N-(2-furylmethyl)-1-methyl-4-({[1-(3-nitrophenyl)-1H-pyrrol-2-yl]methylene}amino)-1H-pyrazole-5-carboxamide](/img/structure/B4719334.png)
![5-bromo-N-[1-(pentafluorobenzyl)-1H-pyrazol-3-yl]-2-thiophenesulfonamide](/img/structure/B4719337.png)
![(2-bromo-4,5-diethoxybenzyl)[3-(4-morpholinyl)propyl]amine](/img/structure/B4719343.png)
![5-({5-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-2-furyl}methylene)-3-(4-fluorophenyl)-2-mercapto-3,5-dihydro-4H-imidazol-4-one](/img/structure/B4719349.png)
![N-(2-methoxy-5-methylphenyl)-N'-[2-(4-propyl-1-piperazinyl)ethyl]urea](/img/structure/B4719350.png)
![N-(3,4-difluorophenyl)-4-{[(methylsulfonyl)(phenyl)amino]methyl}benzamide](/img/structure/B4719359.png)
![1-(3-fluorobenzyl)-4-{[1-(methylsulfonyl)-3-piperidinyl]carbonyl}piperazine](/img/structure/B4719372.png)
![N-[(4-allyl-5-{[2-(4-morpholinyl)-2-oxoethyl]thio}-4H-1,2,4-triazol-3-yl)methyl]-3-methylbenzamide](/img/structure/B4719376.png)